molecular formula C14H18FNO4S B2900597 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448076-14-9

2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2900597
CAS No.: 1448076-14-9
M. Wt: 315.36
InChI Key: BYAYGNADVFTRTE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is an organic compound with a complex structure, comprising a fluorophenoxy group, a piperidin-1-yl moiety, and an ethanone linkage. This compound is noteworthy due to its multifaceted applications in various fields of scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

  • Starting with 2-fluorophenol, which is reacted with an appropriate halogenated ethyl ketone under basic conditions to form the 2-(2-fluorophenoxy)ethyl ketone intermediate.

  • This intermediate then undergoes nucleophilic substitution with 4-(methylsulfonyl)piperidine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

In an industrial setting, large-scale synthesis would be optimized for yield and efficiency. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using hydrides such as sodium borohydride.

  • Substitution: : The compound is also prone to nucleophilic substitution due to the presence of the fluorophenoxy group.

Common Reagents and Conditions

  • Oxidation: : Typically done under acidic or basic conditions.

  • Reduction: : Usually requires a solvent such as ethanol or methanol.

  • Substitution: : Often involves the use of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally involve modifications to the ethanone and piperidin-1-yl groups.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is versatile in its applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential role in modulating biochemical pathways.

  • Medicine: : Studied for its possible therapeutic effects, particularly in the field of neurology.

  • Industry: : Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone exerts its effects involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors.

  • Pathways Involved: : Altering metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

  • 2-(2-Bromophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Highlighting Uniqueness

2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is distinguished by the presence of the fluorophenoxy group, which imparts unique reactivity and properties compared to its chloro- and bromo- counterparts. The fluorine atom's electronegativity and size affect the compound's chemical behavior and biological interactions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAYGNADVFTRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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